molecular formula C15H16ClN B1433008 6-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride CAS No. 1394040-95-9

6-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride

Cat. No.: B1433008
CAS No.: 1394040-95-9
M. Wt: 245.74 g/mol
InChI Key: VAOGDXXGECHGOZ-UHFFFAOYSA-N
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Description

6-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride is a heterocyclic organic compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Scientific Research Applications

6-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as a neuroprotective agent.

    Medicine: Investigated for its anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Future Directions

The future directions of research on 6-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride and its derivatives could involve further exploration of their biological activities and potential applications in treating various diseases . Additionally, the development of novel synthetic strategies for these compounds could also be a focus of future research .

Biochemical Analysis

Biochemical Properties

6-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The compound can act as an inhibitor or activator of these enzymes, thereby affecting the metabolic pathways of other compounds. Additionally, this compound has been shown to bind to certain receptors, modulating their signaling pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been found to affect the MAPK/ERK signaling pathway, which is involved in cell proliferation and differentiation. Furthermore, this compound can alter the expression of genes related to apoptosis and cell cycle regulation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, influencing their activity. The compound can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. The compound’s stability and degradation over time are crucial factors that influence its long-term effects on cellular function. In vitro studies have shown that this compound remains stable under physiological conditions for extended periods. Its degradation products can have different biological activities, which may contribute to its overall effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and neuroprotective activities. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds. The compound can affect metabolic flux and alter the levels of various metabolites. Additionally, this compound can be metabolized into different products, each with distinct biological activities .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological effects. The compound is transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it can localize to various compartments, such as the cytoplasm and nucleus. The distribution of this compound within tissues also determines its overall pharmacokinetics and pharmacodynamics .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The precise localization of this compound within cells can determine its specific biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride typically involves the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst. The reaction conditions often include:

    Phenylethylamine: and as starting materials.

    Hydrochloric acid: as the catalyst.

  • Reaction temperature around 100°C.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

6-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate or chromium trioxide.

    Reducing agents: Sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Halogens or nitro groups under acidic or basic conditions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Halogenated or nitrated tetrahydroquinoline derivatives.

Comparison with Similar Compounds

6-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride can be compared with other tetrahydroquinoline derivatives:

    1,2,3,4-Tetrahydroisoquinoline: Known for its neuroprotective properties.

    6-Methoxy-1,2,3,4-tetrahydroquinoline: Used in pharmaceutical research for its potential therapeutic effects.

    1-Methyl-1,2,3,4-tetrahydroisoquinoline: Studied for its role in dopamine release and potential neurotoxicity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Properties

IUPAC Name

6-phenyl-1,2,3,4-tetrahydroquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N.ClH/c1-2-5-12(6-3-1)13-8-9-15-14(11-13)7-4-10-16-15;/h1-3,5-6,8-9,11,16H,4,7,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAOGDXXGECHGOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)C3=CC=CC=C3)NC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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